8-(1-Hydroxyethyl)etodolac

Pharmacology Drug Metabolism Anti-inflammatory Agents

8-(1-Hydroxyethyl)etodolac (CAS 101901-08-0) is a primary Phase I hydroxylated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac. It is an analytically characterized reference standard, not a clinical therapeutic agent.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 101901-08-0
Cat. No. B3060893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1-Hydroxyethyl)etodolac
CAS101901-08-0
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O
InChIInChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21)
InChIKeyIIJKSRXOHAISPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(1-Hydroxyethyl)etodolac (CAS 101901-08-0): What It Is and Its Procurement Context


8-(1-Hydroxyethyl)etodolac (CAS 101901-08-0) is a primary Phase I hydroxylated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac [1]. It is an analytically characterized reference standard, not a clinical therapeutic agent. Its role in the biotransformation of etodolac is well-documented, appearing alongside 6-hydroxyetodolac and 7-hydroxyetodolac in human urine following etodolac administration [1]. The prevailing scientific consensus is that etodolac hydroxylated metabolites, as a group, are considered to be pharmacologically insignificant [2].

Why 8-(1-Hydroxyethyl)etodolac Cannot Be Interchanged with Other Etodolac Metabolites or Parent Drug


Substituting 8-(1-hydroxyethyl)etodolac for etodolac or another metabolite in a biological or analytical context is invalid. Pharmacologically, direct testing in a rat adjuvant edema model and in vitro prostaglandin production assays has shown that this metabolite and its structural analogs possess no or only marginal anti-inflammatory activity, in stark contrast to the parent drug etodolac [1]. Analytically, the compound exhibits distinct stereoselective metabolism, with its enantiomeric ratio differing from that of other metabolites like 7-hydroxyetodolac in human volunteers [2]. Its value is thus defined not by therapeutic effect, but by its precise structural and stereochemical identity for analytical reference purposes.

Quantitative Evidence for 8-(1-Hydroxyethyl)etodolac (CAS 101901-08-0) Procurement Differentiation


Negligible Pharmacological Activity vs. Etodolac: A Critical Purity and Application Decision Point

For a scientific user, the primary differentiation is that 8-(1-hydroxyethyl)etodolac is essentially pharmacologically inactive, directly contrasting it with the active parent drug, etodolac. This is a critical point in procurement for analytical standard creation. The parent drug, etodolac, is a known COX-2 selective inhibitor. In a direct comparison using a rat adjuvant edema model and an in vitro chondrocyte prostaglandin production assay, 8-(1-hydroxyethyl)etodolac (tested alongside other metabolites) showed no or only marginal activity, whereas etodolac is the active principle [1].

Pharmacology Drug Metabolism Anti-inflammatory Agents Reference Standards

Stereoselective Formation Profile Differentiates 8-(1-Hydroxyethyl)etodolac from Other Phase I Metabolites

The metabolic pathway of etodolac is stereoselective, producing different enantiomeric ratios for its metabolites. This property distinguishes 8-(1-hydroxyethyl)etodolac from its isomer, 7-hydroxyetodolac. A study analyzing urine from five human volunteers demonstrated a markedly different stereoselectivity for the two metabolites. While the exact ratios from the study are not available in the abstract, the documented 'marked stereoselectivity' for this compound is the basis for requiring a specific reference standard for each metabolite, rather than using one metabolite standard for both [1].

Chiral Metabolite Stereoselective Metabolism Enantiomeric Ratio HPLC

Designation as a Specific Etodolac Impurity for ANDA Filings Requires a Dedicated Reference Standard

Industry-standard technical datasheets specify that 8-(1-hydroxyethyl)etodolac is used for analytical method development and validation (AMV), quality control (QC), and as a reference standard for Abbreviated New Drug Application (ANDA) submissions during the commercial production of Etodolac [1]. The compound is explicitly identified as 'Etodolac Impurity 15', requiring its individual characterization for regulatory compliance [2]. Traceability against pharmacopeial standards (USP or EP) can be provided, confirming its role as a distinct entity in a regulatory submission not interchangeable with the API.

ANDA Reference Standard Impurity Profiling Regulatory Compliance

Optimal Application Scenarios for Procuring 8-(1-Hydroxyethyl)etodolac


Formal Impurity Profiling for ANDA or DMF Submissions

The primary industrial application is as a reference standard for the identification, quantification, and control of 8-(1-hydroxyethyl)etodolac as a specified impurity in etodolac drug substance or drug product. Pharmacopeial traceability (USP/EP) further supports its use in regulatory submissions . This scenario directly leverages its designation as 'Etodolac Impurity 15' [1].

Chiral Metabolite Discrimination in Pharmacokinetic Studies

Pharmacokinetic studies investigating the stereoselective metabolism of etodolac require a reference standard of the individual metabolite to validate analytical methods capable of separating and quantifying its enantiomers. The documented marked stereoselectivity of this compound, distinct from other hydroxylated metabolites, necessitates its use [2].

Verification of Metabolite Inactivity in Biological Assays

Biomedical research intended to confirm the lack of off-target pharmacological activity of circulating etodolac metabolites requires a purified form of the metabolite. The foundational literature demonstrating the inactivity of this compound in anti-inflammatory models makes it a valid standard for these controlled investigations [3].

Quote Request

Request a Quote for 8-(1-Hydroxyethyl)etodolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.